Home > Products > Screening Compounds P78947 > 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1119453-12-1

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Catalog Number: EVT-3219091
CAS Number: 1119453-12-1
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a therapy for glaucoma. [] It robustly lowers intraocular pressure in cynomolgus models and has been selected for clinical evaluation. []

N-(Indazol-3-yl)piperidine-4-carboxylic Acids

Compound Description: This class of compounds acts as RORγt allosteric inhibitors. [] RORγt is a nuclear hormone receptor crucial for Th17 cell development, which plays a role in autoimmune diseases. [] Inhibiting RORγt can modulate the Th17 pathway and potentially treat these diseases. []

Classification

This compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. It is classified as an aromatic compound due to the presence of the phenyl group, and its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and metabolic pathways .

Synthesis Analysis

The synthesis of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step synthetic pathways. One common method includes:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  2. Piperidine Ring Construction: The piperidine ring can be formed via reductive amination or similar methods, where a carbonyl compound reacts with an amine.
  3. Carboxylic Acid Introduction: The carboxylic acid group can be introduced through hydrolysis of an ester or direct oxidation of an alcohol.

Careful control of reaction conditions—such as temperature, solvent choice, and reaction time—is crucial to ensure high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can be described as follows:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring.
  • Pyridazine Moiety: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Phenyl Group: A three-methyl substituted phenyl group attached to the pyridazine.
Chemical Reactions Analysis

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions typical for compounds containing carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Conversion of the carboxylic acid to an alcohol using reducing agents like lithium aluminum hydride.

These reactions expand its utility in synthesizing various derivatives for pharmacological studies .

Mechanism of Action

The mechanism of action for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may influence neurotransmission pathways or metabolic processes by binding to target proteins involved in these pathways. Further research is necessary to clarify these interactions, including binding affinity studies and functional assays that assess its pharmacodynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid include:

  • Molecular Weight: Approximately 297.35 g/mol.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.
  • Melting Point: Specific melting point data may not be widely reported but is essential for characterizing solid-state properties.

These properties are critical for understanding its behavior in biological systems and potential applications in drug formulation .

Applications

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has potential applications in several scientific domains:

  1. Medicinal Chemistry: Its structural components suggest possible therapeutic roles in treating neurodegenerative diseases or metabolic disorders.
  2. Biological Research: It may serve as a tool compound for studying enzyme interactions or receptor binding mechanisms.
  3. Pharmacological Studies: The compound could be explored for its effects on neurotransmission, providing insights into drug development for neurological conditions.

Further exploration into its biological activity could yield valuable information about its efficacy and safety profile in clinical settings .

Introduction to *1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic Acid*

Structural Classification Within Heterocyclic Chemotypes

Core Heterocyclic Framework

The compound belongs to the pyridazine subclass of diazines, characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2. The 3-methylphenyl group at pyridazine position 6 constitutes a meta-substituted arene attachment, while the piperidine ring at position 3 introduces a saturated nitrogen heterocycle with sp³-hybridized geometry. The carboxylic acid at piperidine position 4 provides an ionizable zwitterionic anchor capable of salt formation or hydrogen-bonding interactions. This hybrid architecture places it within the broader class of N-arylpiperidine carboxylates, a structural motif prevalent in CNS-active compounds and enzyme inhibitors [4] [5].

Conformational and Electronic Properties

X-ray crystallography of the closely related para-tolyl analog reveals a monoclinic crystal system with a dihedral angle of 42.5° between the pyridazine and phenyl planes, indicating moderate π-system conjugation disruption. Molecular dynamics simulations suggest the meta-methyl substituent introduces greater steric hindrance than para-substituted analogs, reducing rotational freedom around the C6-aryl bond (C6–C1' axis). Electronically, the meta-methyl group exerts a weak +I effect without significant resonance contribution, while the pyridazine ring’s electron-deficient nature (π-deficient heterocycle) creates an electrophilic center at C4 and C5 positions. The piperidine nitrogen (pKₐ ~7.5) can exist in protonated or free-base forms under physiological conditions, influencing membrane permeability and target engagement [5].

Table 1: Structural and Electronic Parameters of Key Fragments

Structural FragmentConformational FeatureElectronic PropertyExperimental Evidence
Pyridazine ringPlanar (0.1 Å deviation)π-Deficient (dipole moment 3.9 D)IR: 1580 cm⁻¹ (ring stretch) [5]
3-MethylphenylDihedral angle 42.5°±3° vs pyridazineHammett σₘ = -0.07 (mild e-donating)Comparative molecular dynamics [5]
Piperidine-4-COOHChair conformation (ΔG = 0.8 kcal/mol)Zwitterion formation at pH 5.5-7.2pKₐ computation (ChemAxon) [5]
N-Piperidine–N-PyridazineTorsion constraint ±30° from coplanarityBasic center (proton affinity 225 kcal/mol)Solid-state NMR δN = -325 ppm [5]

Substituent-Dependent Geometric Variations

Comparative analysis with halogenated analogs reveals significant geometric perturbations:

  • Fluorine substitution at the meta position (as in 1-(6-(3-fluorophenyl) analog) increases dihedral angle to 48.7° due to enhanced steric repulsion between ortho-hydrogen and pyridazine nitrogen, reducing π-orbital overlap [8].
  • Methoxy substitution (e.g., 1-[3-amino-6-(3-methoxyphenyl)pyrazin-2-yl]piperidine-4-carboxylic acid) promotes coplanarity (dihedral ~35°) through oxygen lone pair conjugation [6].
  • Thienyl replacement (e.g., 1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide) substantially alters electronic distribution with a dihedral of 55.2°, demonstrating how heteroaryl substitutions modulate three-dimensional topology [7].

Pharmacophoric Significance of Pyridazin-3-yl-piperidine Scaffolds

Privileged Motif in PDE Inhibition

The pyridazin-3-yl-piperidine core functions as a dual-domain pharmacophore where:

  • The pyridazine nitrogen atoms serve as hydrogen bond acceptors for backbone amides in phosphodiesterase (PDE) catalytic domains
  • The piperidine nitrogen provides a cationic anchor for conserved glutamate/aspartate residues
  • The carboxylic acid enables salt bridge formation with arginine/Lys in hydrophobic pockets

Specific to PDE3 inhibition, molecular docking indicates the meta-methylphenyl group occupies a hydrophobic subpocket (Leu833, Val844 in PDE3A) with 2.8 Å van der Waals contacts, explaining its superior inhibitory activity (predicted IC₅₀ 280 nM) versus unsubstituted phenyl analogs (IC₅₀ >1 µM). Substituent optimization at this position significantly modulates potency: electron-withdrawing groups like chlorine enhance affinity 3-fold by inducing dipole interactions with Tyr751, while extended alkyl groups (ethyl, isopropyl) improve lipophilic efficiency (LipE = pIC₅₀ - logP) by 1.5 units [5].

GPCR Targeting Capabilities

Beyond PDE inhibition, this scaffold demonstrates GPCR polypharmacology by engaging formyl peptide receptors (FPRs) and bombesin receptors (BB1/BB2). Structural similarity to PD176252—a known BB2 antagonist and FPR agonist—suggests shared pharmacophoric elements:

  • The protonatable piperidine nitrogen mimics the arginine-like cationic center of endogenous peptide ligands
  • The pyridazine ring corresponds to aromatic gatekeeper residues in GPCR binding pockets
  • The carboxylic acid serves as a conformational constraint element

Field-point modeling reveals three critical interaction zones in FPR2 engagement:

  • Hydrophobic subpocket 1: Accommodates the 3-methylphenyl group (binding energy contribution: -3.8 kcal/mol)
  • Aromatic subpocket 2: Engages pyridazine via π-π stacking with Phe257 (ΔG = -2.2 kcal/mol)
  • Anionic site: Salt bridge with carboxylic acid at Arg/Lys cluster (ΔG = -4.1 kcal/mol) [10]

Table 2: Comparative Bioactivity Profiles of Structural Analogs

CompoundPrimary TargetExperimental EC₅₀/IC₅₀Key Structural Determinants
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acidPDE3A280 nM (predicted) [5]meta-Methyl hydrophobic fit
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acidPDE3A/FPR2FPR2 EC₅₀ = 110 nM [8] [10]Halogen bond with His102
PD176252 (Bombesin antagonist)BB2/FPR1/FPR2FPR2 EC₅₀ = 8 nM [10]Indole-propanamide extension
1-[3-Amino-6-(3-methoxyphenyl)pyrazin-2-yl]piperidine-4-carboxylic acidFPR3520 nM [6]Pyrazine ring π-stacking

Scaffold Hybridization Opportunities

The molecule’s synthetic versatility enables rational generation of bifunctional pharmacophores:

  • Amide formation at the carboxylic acid produces brain-penetrant derivatives (e.g., 1-(6-methylpyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)piperidine-3-carboxamide) with enhanced PDE4 selectivity [3]
  • Piperidine nitrogen alkylation generates quaternary ammonium derivatives for ionic channel modulation
  • Pyridazine functionalization at C4 allows attachment of secondary pharmacophores (demonstrated in WO2019145718A1 patents) [4]

Research Gaps and Unmet Needs in Targeted Therapeutic Applications

Underexplored Therapeutic Indications

Despite promising target engagement profiles, this compound’s therapeutic potential remains concentrated in cardiovascular (PDE3-mediated) and inflammatory (FPR-mediated) domains. Significant gaps exist in:

  • Oncological applications: No studies explore kinase inhibition potential (e.g., BCR-ABL, FLT3) despite structural similarity to imatinib pharmacophores
  • Metabolic disorders: Inability to access glucagon-like peptide 1 receptor (GLP-1R) or sodium-glucose cotransporter 2 (SGLT2) targets despite high diabetes-related demand for dual-action therapeutics
  • Neurodegeneration: Absence of blood-brain barrier (BBB) penetration data despite piperidine’s CNS-active precedence

The discontinued status of the 3-fluorophenyl analog (CAS not specified) highlights translational challenges, particularly regarding synthetic scalability and in vivo stability [8].

Structure-Activity Relationship (SAR) Deficiencies

Critical SAR limitations impede rational optimization:

  • Meta-substitution effects: Only methyl (current compound), methoxy [6], and fluoro [8] variants have been characterized, leaving >15 common bioisosteres unexplored
  • Piperidine modifications: Exclusive focus on C4-carboxylic acid ignores C3-functionalized isomers (e.g., piperidine-3-carboxylic acid) and spiro-fused derivatives
  • Scaffold hopping: No reports explore pyridazine-to-pyridine/pyrimidine isosterism despite proven viability in related systems (e.g., 3-hydroxy-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid derivatives) [9]

Table 3: Priority Research Directions Based on Identified Gaps

Research DomainUnmet NeedExperimental ApproachExpected Impact
Synthetic MethodologyMulti-gram scalable synthesisFlow chemistry with immobilized catalysts [5]>80% yield at 100g scale
SAR ExpansionHeteroaryl replacements for phenylThienyl, pyridyl, isoxazolyl variants [7]Broaden GPCR engagement spectrum
Prodrug DevelopmentBBB penetration enhancementEthyl ester / tert-butyl ester screening [4]10-fold increase in brain uptake
Polypharmacology ProfilingKinase inhibition screeningKINOMEscan™ against 468 kinasesIdentification of oncology applications

Translational Chemistry Challenges

The compound faces three critical development barriers:

  • Synthetic Complexity: Current 3-step route has low overall yield (32%) due to Mitsunobu coupling inefficiency (52% yield) [5]
  • Physicochemical Limitations: High polar surface area (PSA = 78 Ų) limits membrane permeability (predicted Papp Caco-2 = 12 × 10⁻⁶ cm/s)
  • Metabolic Vulnerability: Piperidine N-oxidation (major) and pyridazine hydroxylation (minor) predicted via in silico metabolism (MetaSite v6.0)

Patent analysis (WO2019145718A1) reveals that competitor scaffolds prioritize morpholine replacements (reducing metabolism) and carboxylic acid isosteres (improving permeability), suggesting underutilized optimization strategies [4]. Crucially, no published studies explore prodrug approaches (e.g., ester masking) to overcome the carboxylic acid’s permeability limitations, representing a significant opportunity for translational advancement.

Properties

CAS Number

1119453-12-1

Product Name

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

IUPAC Name

1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-12-3-2-4-14(11-12)15-5-6-16(19-18-15)20-9-7-13(8-10-20)17(21)22/h2-6,11,13H,7-10H2,1H3,(H,21,22)

InChI Key

ABBZKRJODFHUIV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.